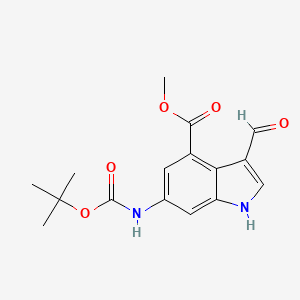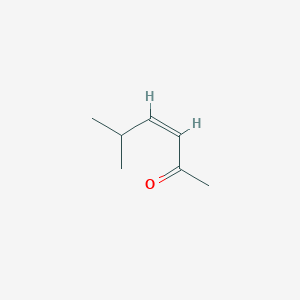
1,4-Dipropylbenzene
Descripción general
Descripción
1,4-Dipropylbenzene, also known as p-dipropylbenzene or 1,4-Di-n-propylbenzene, is a chemical compound with the molecular formula C12H18 . It has a molecular weight of 162.27 g/mol .
Synthesis Analysis
The synthesis of diisopropylbenzenes typically involves the alkylation of benzene or isopropylbenzene with propylene . This reaction is catalyzed by various Lewis acids, such as aluminium trichloride .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI representation is InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)CCC .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.27 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 162.140850574 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .
Aplicaciones Científicas De Investigación
Reactive Spin State Analysis
- Reactive Spin State in 1,4-Dehydrobenzenes : Research by Lockhart and Bergman (1981) explored the spin states of 1,4-dehydrobenzenes, which are related to 1,4-dipropylbenzene. They used thermolysis of diethynyl olefins and observed the singlet state in the reaction, indicating the significance of these compounds in understanding the spin states of biradicals in chemical reactions (Lockhart & Bergman, 1981).
Phenylene Ring Dynamics
- Phenylene Ring Dynamics : In the study of 1,4-diphenoxybenzene, Clayden et al. (1990) analyzed the dynamics of phenylene rings. This research is relevant to understanding the structural and dynamic properties of similar benzene derivatives like this compound (Clayden, Williams, & O'Mahoney, 1990).
Crystal Lattice Analysis
- Distyrylbenzene Derivatives and Their Crystal Lattices : Bartholomew et al. (2000) investigated various 1,4-distyrylbenzene derivatives to study the effects of substitution on crystal lattices. This research helps in understanding how modifications in benzene derivatives like this compound can influence their crystal structures (Bartholomew, Bazan, Bu, & Lachicotte, 2000).
Zeolite Reaction Mechanisms
- Zeolite Reaction Mechanisms Explored with n-Propylbenzene : A study by Tsai and Wang (1992) used n-propylbenzene, a compound structurally related to this compound, to explore reaction mechanisms within zeolites. This offers insights into how similar compounds interact with zeolites and their internal pore structures (Tsai & Wang, 1992).
Photoreactions of Diaryl Ethers
- Photoreactions in Diaryl Ethers : Hageman, Louwerse, and Mijs (1969) studied the photoreactions of compounds like diphenyl ether and 1,4-diphenoxybenzene. Their findings provide a foundation for understanding the photochemical behavior of related compounds such as this compound (Hageman, Louwerse, & Mijs, 1969).
Gas Permeability in Polymers
- Poly(p-phenyleneethynylene)s and Gas Permeability : Research by Sakaguchi et al. (2011) focused on polymers derived from dipropynylbenzene with various alkoxy and alkyl groups, investigating their gas permeability. This is relevant for understanding the properties of polymers based on benzene derivatives like this compound (Sakaguchi, Sanada, Nakasuji, & Hashimoto, 2011).
Safety and Hazards
1,4-Dipropylbenzene is classified as a combustible liquid . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective clothing, and ensuring adequate ventilation . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mecanismo De Acción
Target of Action
1,4-Dipropylbenzene, also known as p-Dipropylbenzene, is primarily used as a chemical intermediate . It is involved in the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . The primary targets of this compound are therefore the molecules and structures within these products that it helps to form or modify .
Mode of Action
The mode of action of this compound involves chemical reactions such as oxidation, dehydrogenation, and bromination . These reactions result in side chain modifications that contribute to the formation or modification of the aforementioned products .
Biochemical Pathways
It is known that the compound is involved in various chemical reactions, including alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another, and it plays a crucial role in the synthesis of many chemical compounds .
Pharmacokinetics
It is known that the compound is a colorless liquid that is immiscible in water , which suggests that it may have low bioavailability if ingested or administered intravenously.
Result of Action
The result of this compound’s action is the formation or modification of various chemical products, including stabilizers, polymers, synthetic lubricants, and hydroperoxides . The exact molecular and cellular effects of the compound’s action would therefore depend on the specific product being formed or modified.
Propiedades
IUPAC Name |
1,4-dipropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUANMGFAOCUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197441 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4815-57-0 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

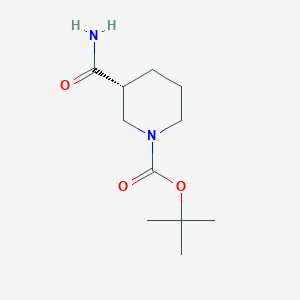
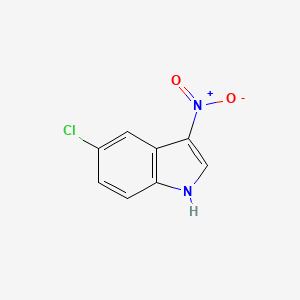
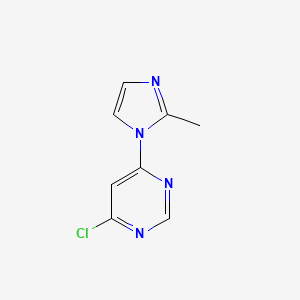


![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)




